molecular formula C22H16Cl2N4O2S B11567919 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11567919
M. Wt: 471.4 g/mol
InChI Key: XNLQQWHIFHAGAG-UHFFFAOYSA-N
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Description

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 3,4-dichlorophenylacetic acid, under acidic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne.

    Formation of the thiadiazine ring: The thiadiazine ring can be formed through the reaction of a thioamide with a suitable electrophile, such as a halogenated compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)furfural: Shares the furan ring and dichlorophenyl group.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group.

Uniqueness

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combination of three different ring systems (furan, triazole, and thiadiazine) and the presence of both dichlorophenyl and methoxyphenyl groups

Biological Activity

The compound 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H19Cl2N3O4S
  • Molecular Weight : 552.43 g/mol
  • SMILES Notation : COc1cc(\C=C\c2nc3s\c(=C/c4ccc(o4)-c4ccc(Cl)c(Cl)c4)c(=O)

This compound features a triazole ring fused with a thiadiazine structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiadiazine moieties exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanisms of Action :
    • Enzyme Inhibition : The compound has been shown to inhibit various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in DNA synthesis and modification, respectively .
    • Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
  • Case Studies :
    • A study demonstrated that derivatives of similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values less than 10 µM against Jurkat and HT-29 cancer cells .
    • Another investigation reported that a closely related compound demonstrated significant cytotoxicity against A-431 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

  • Chlorophenyl Group : The presence of the 3,4-dichlorophenyl group enhances lipophilicity and biological activity.
  • Furan and Methoxyphenyl Substituents : These groups contribute to the compound's ability to interact with biological targets effectively.

A detailed SAR analysis revealed that modifications to the phenyl rings could lead to enhanced anticancer activity by improving binding affinity to target proteins .

Data Table: Biological Activity Overview

Activity Type Target Cell Line IC50 Value (µM) Mechanism
AnticancerJurkat<10Enzyme inhibition
AnticancerHT-29<10Cell cycle arrest
AnticancerA-431Comparable to DoxorubicinApoptosis induction

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)10-21-25-26-22-28(21)27-18(12-31-22)20-9-8-19(30-20)14-4-7-16(23)17(24)11-14/h2-9,11H,10,12H2,1H3

InChI Key

XNLQQWHIFHAGAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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